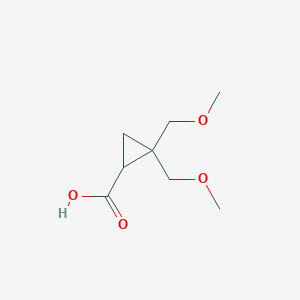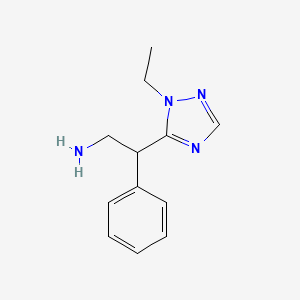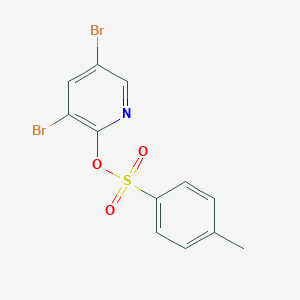
N-methyl-3-(3-pyridinylmethoxy)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(pyridin-3-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxypyridine and N-methylaniline.
Methoxylation: The hydroxyl group of 3-hydroxypyridine is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-methyl-3-[(pyridin-3-yl)methoxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-[(pyridin-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-methyl-3-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-3-[(pyridin-2-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-methyl-3-[(pyridin-4-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-3-[(quinolin-3-yl)methoxy]aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
N-methyl-3-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H14N2O/c1-14-12-5-2-6-13(8-12)16-10-11-4-3-7-15-9-11/h2-9,14H,10H2,1H3 |
InChI-Schlüssel |
VAZJXVROYDZKER-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)








![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

